3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. This compound is often used in various industrial applications due to its hydrophobic and oleophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: This reaction occurs in the presence of water or aqueous base under mild conditions.
Major Products
Nucleophilic Substitution: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and methanesulfonic acid.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of specialty coatings, water-repellent materials, and surfactants.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate is primarily based on its ability to interact with hydrophobic surfaces. The fluorinated tail of the molecule interacts with nonpolar surfaces, while the methanesulfonate group can participate in ionic interactions. This dual functionality makes it effective in modifying surface properties and enhancing the stability of various materials.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl silanetriol
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methanesulfonate is unique due to its methanesulfonate group, which provides additional reactivity and functionality. This makes it particularly useful in applications requiring both hydrophobicity and the ability to undergo further chemical modifications.
Properties
CAS No. |
156575-40-5 |
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Molecular Formula |
C9H7F13O3S |
Molecular Weight |
442.20 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methanesulfonate |
InChI |
InChI=1S/C9H7F13O3S/c1-26(23,24)25-3-2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2-3H2,1H3 |
InChI Key |
FYYKNAPCRXPWEY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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